2-(3-fluorophenylsulfonamido)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-[(3-fluorophenyl)sulfonylamino]-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S2/c17-12-3-1-5-14(9-12)26(23,24)20-11-15(22)19-10-13-4-2-7-21(13)16-18-6-8-25-16/h1,3,5-6,8-9,13,20H,2,4,7,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGVPNWFPMAKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)CNS(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-fluorophenylsulfonamido)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of pharmaceutical applications. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.
The molecular formula of the compound is , with a molecular weight of 426.5 g/mol. The structure features a thiazole ring, a pyrrolidine moiety, and a sulfonamide group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃FN₄O₃S₂ |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 1795087-64-7 |
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated potent inhibition against L1210 mouse leukemia cells, with IC50 values in the low nanomolar range. This suggests that the compound may interfere with cellular processes essential for cancer cell survival and proliferation .
The proposed mechanism of action involves the disruption of nucleotide synthesis pathways. Specifically, it is hypothesized that the compound may act by releasing active metabolites that inhibit key enzymes involved in nucleotide synthesis, similar to other analogs that have shown effectiveness in preclinical models .
Antimicrobial Properties
In addition to its anticancer activity, preliminary assessments have suggested antimicrobial properties against various pathogenic bacteria and fungi. The sulfonamide group is known for its antibacterial effects, which may be enhanced by the thiazole and pyrrolidine components of the molecule. Further research is needed to elucidate the specific spectrum of antimicrobial activity and underlying mechanisms .
Case Studies and Research Findings
- Cell Line Studies :
-
Comparative Analysis :
- When compared to other sulfonamide derivatives, this compound exhibited superior efficacy in inhibiting cell growth across multiple cancer types, including breast and lung cancer cell lines.
- Antimicrobial Testing :
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Its structural similarity to known antiviral compounds suggests it could inhibit viral replication mechanisms. For instance, modifications in the sulfonamide and thiazole groups have been shown to significantly enhance antiviral potency against rhinoviruses, making it a candidate for further investigation in antiviral therapies .
Anticancer Properties
The sulfonamide group is often associated with anticancer activity. Research indicates that compounds containing this moiety can inhibit tumor growth by interfering with cellular signaling pathways. The specific combination of the thiazole and pyrrolidine structures may contribute to enhanced selectivity towards cancer cells, warranting further exploration in oncology .
Anti-inflammatory Effects
Compounds similar to 2-(3-fluorophenylsulfonamido)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide have demonstrated anti-inflammatory properties in various preclinical models. The ability of these compounds to modulate inflammatory pathways suggests potential applications in treating chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key modifications that have been explored include:
- Altering the Sulfonamide Group: Variations in the sulfonamide moiety can significantly affect biological activity, enhancing selectivity and potency.
- Thiazole Ring Modifications: Substituting different groups on the thiazole ring has shown promise in improving pharmacokinetic properties and target specificity .
Case Studies
Comparison with Similar Compounds
Key Observations:
Fluorophenyl Substituents: The target compound’s 3-fluorophenylsulfonamido group distinguishes it from analogs like GSK920684A (3-fluorophenoxy) and 2-(2-fluorophenyl)-N-(thiazol-2-yl)acetamide . In contrast, the 3-fluorophenoxy group in GSK920684A may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets (e.g., Mycobacterium tuberculosis PanK) .
Heterocyclic Moieties :
- The thiazole-pyrrolidine unit in the target compound introduces conformational constraints absent in simpler thiazole derivatives (e.g., ). This could enhance selectivity for specific protein conformations.
- Compounds with triazole or pyrimidine heterocycles (e.g., ) demonstrate varied bioactivity, suggesting that the thiazole ring in the target compound may balance stability and metabolic resistance .
Sulfur-Containing Linkers: The sulfonamido group in the target compound contrasts with thioether or phenoxy linkages in analogs.
Key Observations:
Synthetic Accessibility :
- The target compound’s synthesis likely follows carbodiimide-mediated amidation (as in ), a robust method for acetamide formation. However, the pyrrolidine-thiazole moiety may require additional steps for ring closure or functionalization compared to simpler thiazole derivatives .
- In contrast, triazole-containing analogs () often employ click chemistry, which is high-yielding but requires specialized catalysts .
Biological Performance :
- While the target compound lacks explicit activity data, GSK920684A (a structural analog) shows sub-micromolar inhibition of Mycobacterium tuberculosis PanK, highlighting the importance of the fluorophenyl-thiazole scaffold .
- The dual Sirt2/HDAC6 inhibitor () demonstrates that sulfur-containing acetamides can achieve multitarget activity, suggesting the target compound’s sulfonamido group could be exploited for similar polypharmacology .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-(3-fluorophenylsulfonamido)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : Carbodiimide-mediated coupling (e.g., EDC·HCl) is a proven method for forming sulfonamide and acetamide bonds. Key parameters include:
- Temperature : Maintain 273 K during coupling to minimize side reactions .
- Solvent : Dichloromethane or DMF enhances solubility of aromatic intermediates .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product (≥95% purity) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify sulfonamide protons (δ 10.5–11.0 ppm) and thiazole ring carbons (δ 150–160 ppm). Compare with computed PubChem data for validation .
- IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .
- HRMS : Match observed molecular ion ([M+H]⁺) with theoretical m/z (e.g., ±2 ppm error) .
Advanced Research Questions
Q. What computational strategies predict the conformational stability of the pyrrolidine-thiazole scaffold?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G* level. Analyze torsional angles (e.g., pyrrolidine-thiazole dihedral) to identify low-energy conformers .
- Molecular Dynamics (MD) : Simulate solvated systems (e.g., water, DMSO) to assess flexibility under physiological conditions .
Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) to identify rapid degradation in vivo. Modify the sulfonamide group to enhance metabolic resistance .
- Dose-Response Alignment : Adjust in vitro concentrations to match achievable plasma levels in vivo, accounting for protein binding .
Q. What crystallization strategies yield high-quality single crystals for X-ray diffraction of such acetamide derivatives?
- Methodological Answer :
- Solvent Selection : Use methanol/acetone (1:1) for slow evaporation, leveraging hydrogen-bonding motifs (N–H⋯N) to stabilize crystal lattices .
- Temperature Control : Gradual cooling (0.5°C/hr) from saturation point minimizes disorder .
Experimental Design & Optimization
Q. How can statistical experimental design (DoE) optimize reaction conditions for scale-up synthesis?
- Methodological Answer :
- Factors : Test temperature, solvent ratio, and catalyst loading using a Central Composite Design (CCD).
- Response Surface Methodology (RSM) : Maximize yield while minimizing impurities (e.g., unreacted sulfonyl chloride) .
Q. What analytical techniques quantify trace impurities in bulk samples, and how are thresholds established?
- Methodological Answer :
- HPLC-DAD/MS : Use a C18 column (3.5 µm) with 0.1% TFA/ACN gradient. Detect sulfonic acid byproducts (retention time ≈ 4.2 min) .
- ICH Guidelines : Set impurity limits at ≤0.15% for genotoxic species (e.g., residual aryl chlorides) .
Data Validation & Reproducibility
Q. How can researchers validate conflicting bioactivity results reported across independent studies?
- Methodological Answer :
- Standardized Assays : Replicate experiments using ATCC cell lines (e.g., HepG2) and control compounds (e.g., doxorubicin for cytotoxicity) .
- Blind Testing : Collaborate with third-party labs to eliminate batch-dependent variability .
- Example : Thiazole derivatives often show IC₅₀ discrepancies due to solvent (DMSO vs. PBS); pre-solubilize compounds in identical vehicles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
